N-(4-pentylphenyl)-N'-quinolin-6-yloxamide
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Overview
Description
N-(4-pentylphenyl)-N’-quinolin-6-yloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a quinoline moiety and a pentyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-pentylphenyl)-N’-quinolin-6-yloxamide typically involves the reaction of 4-pentylaniline with quinoline-6-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process.
Types of Reactions:
Oxidation: N-(4-pentylphenyl)-N’-quinolin-6-yloxamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline moiety can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Hydrogenated quinoline compounds.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
N-(4-pentylphenyl)-N’-quinolin-6-yloxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(4-pentylphenyl)-N’-quinolin-6-yloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, leading to changes in their function. The compound may also modulate signaling pathways by binding to receptors or enzymes involved in cellular processes.
Comparison with Similar Compounds
4-pentylphenyl-4’-n-alkyloxythiobenzoates: These compounds share a similar pentyl-substituted phenyl group but differ in the presence of a thiobenzoate moiety.
4-cyano-4’-n-pentylbiphenyl: This compound has a similar pentylphenyl structure but includes a cyano group and a biphenyl core.
Uniqueness: N-(4-pentylphenyl)-N’-quinolin-6-yloxamide is unique due to the combination of the quinoline and oxamide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-pentylphenyl)-N'-quinolin-6-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-3-4-6-16-8-10-18(11-9-16)24-21(26)22(27)25-19-12-13-20-17(15-19)7-5-14-23-20/h5,7-15H,2-4,6H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOCSXJDGOKKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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